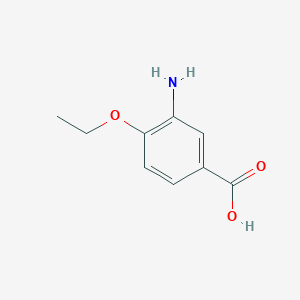

3-Amino-4-ethoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUINBMMWMTTLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589823 | |

| Record name | 3-Amino-4-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875256-49-8 | |

| Record name | 3-Amino-4-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-ethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Amino-4-ethoxybenzoic Acid: A Senior Application Scientist's Guide to the Reduction of 4-Ethoxy-3-nitrobenzoic Acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthetic transformation of 4-ethoxy-3-nitrobenzoic acid into the versatile chemical intermediate, 3-amino-4-ethoxybenzoic acid. The core of this process, the reduction of an aromatic nitro group, is explored through a comparative analysis of established and field-proven methodologies. This document delves into the mechanistic underpinnings, procedural details, and safety considerations for key synthetic strategies, including catalytic transfer hydrogenation and metal-mediated reductions. Designed for researchers, chemists, and drug development professionals, this guide offers not just protocols but also the scientific rationale behind experimental choices, ensuring a blend of theoretical understanding and practical applicability.

Introduction: Strategic Importance and Synthetic Overview

This compound is a valuable building block in the synthesis of a range of organic molecules, including pharmaceuticals and advanced materials. Its bifunctional nature, featuring both a carboxylic acid and an aniline moiety, allows for diverse subsequent chemical modifications. The primary and most direct route to this compound is through the reduction of the nitro group of its precursor, 4-ethoxy-3-nitrobenzoic acid.

The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[1] This reduction significantly alters the electronic properties of the aromatic ring, changing a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group.[1] The choice of reduction methodology is critical and is often dictated by factors such as substrate sensitivity, desired yield, scalability, and available laboratory infrastructure. This guide will focus on the most reliable and commonly employed methods for this specific transformation.

Physicochemical Data of Reactant and Product

A clear understanding of the physical and chemical properties of the starting material and the desired product is fundamental for successful synthesis, purification, and characterization.

| Property | 4-Ethoxy-3-nitrobenzoic Acid | This compound |

| Molecular Formula | C₉H₉NO₅ | C₉H₁₁NO₃ |

| Molecular Weight | 211.17 g/mol | 181.19 g/mol [2] |

| Appearance | White crystalline product[3] | Solid[4] |

| Melting Point | ~180-183 °C (lit.)[5] | ~198-199 °C (lit.)[2] |

| CAS Number | 6527-53-3 (may vary) | 875256-49-8[2] |

Synthetic Strategies: A Comparative Analysis

The reduction of the nitro group in 4-ethoxy-3-nitrobenzoic acid can be accomplished through several distinct chemical pathways. Here, we compare three primary methods, highlighting the causality behind their operational parameters.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is often the preferred method for nitro group reductions due to its high efficiency and clean reaction profile, typically producing only water as a byproduct.[6] The reaction involves the use of hydrogen gas (H₂) or a hydrogen source in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[7]

-

Mechanism & Rationale: The catalyst, typically a noble metal like Pd or Pt on a high-surface-area support like activated carbon, adsorbs both the hydrogen gas and the nitroarene substrate.[7] This co-adsorption facilitates the stepwise transfer of hydrogen atoms to the nitro group, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine.[8] The ethoxy and carboxylic acid groups are generally stable under these conditions, making this a highly chemoselective process. The choice of solvent is crucial; polar solvents like ethanol or methanol are often used as they effectively dissolve the substrate and do not poison the catalyst.

-

Advantages:

-

High yields and purity.

-

Environmentally benign byproducts (water).

-

Catalyst can often be recovered and reused.

-

-

Trustworthiness & Limitations: This is a highly reliable and scalable method. However, it requires specialized equipment to handle flammable hydrogen gas safely, such as a high-pressure hydrogenation reactor or a balloon setup for atmospheric pressure reactions.[9][10] The catalyst itself can be pyrophoric, especially after use and when dry, requiring careful handling under an inert atmosphere or as a wet slurry.[11][12]

Method B: Metal-Mediated Reduction with Stannous Chloride (SnCl₂)

Reduction using dissolving metals in acid is a classic and robust technique. Stannous chloride (tin(II) chloride) in the presence of a proton source like concentrated hydrochloric acid is a particularly mild and effective reagent for reducing aromatic nitro compounds.[6][13]

-

Mechanism & Rationale: The mechanism involves a series of single-electron transfers from the Sn(II) salt to the nitro group, coupled with protonation steps supplied by the acid.[13] Sn(II) is oxidized to Sn(IV) in the process. A significant molar excess of SnCl₂ is required to drive the reaction to completion. The reaction is typically performed in a protic solvent like ethanol to ensure solubility of the organic substrate.[14] The initial product is the hydrochloride salt of the amine, which is often insoluble. A basic workup is required to neutralize the excess acid and liberate the free amine.[15]

-

Advantages:

-

Does not require specialized high-pressure equipment.

-

Good functional group tolerance; often chemoselective for the nitro group.[13]

-

Reagents are relatively inexpensive and readily available.

-

-

Trustworthiness & Limitations: This method is highly dependable for lab-scale synthesis. The primary drawback is the generation of stoichiometric amounts of tin-based waste, which can be difficult to remove completely from the product and poses environmental concerns.[13] The workup procedure can be tedious, often involving filtration of tin hydroxides after basification.[16]

Method C: Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is a versatile and economical reducing agent that is particularly valued for its mild reaction conditions and high chemoselectivity.[17]

-

Mechanism & Rationale: In an aqueous medium, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which acts as the active reducing species.[17] The reduction proceeds via a single-electron transfer mechanism. The reaction is often run in a two-phase system (e.g., an organic solvent and water) or a solvent mixture, sometimes with a phase-transfer catalyst to facilitate the reaction.[18] A base like potassium carbonate is often added.

-

Advantages:

-

Mild reaction conditions.

-

Excellent chemoselectivity, tolerating many other reducible functional groups.[17]

-

Avoids the use of heavy metals like tin.

-

-

Trustworthiness & Limitations: While effective, the reaction can sometimes be slower than other methods and may require careful optimization of conditions (pH, solvent, temperature) to achieve high yields.[19] The workup involves separating the organic product from the aqueous solution containing inorganic sulfur byproducts.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with clear steps for execution, monitoring, and purification.

Protocol 1: Catalytic Hydrogenation using Pd/C

Materials:

-

4-Ethoxy-3-nitrobenzoic acid

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Ethanol (or Methanol), reagent grade

-

Hydrogen (H₂) gas

-

Nitrogen (N₂) gas, inert

-

Celite® (diatomaceous earth)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon attached to a gas inlet adapter

-

Vacuum/Nitrogen manifold

-

Büchner funnel and filter flask

Procedure:

-

Setup: In a fume hood, add 4-ethoxy-3-nitrobenzoic acid (e.g., 5.0 g, 1 equivalent) and a magnetic stir bar to the round-bottom flask.

-

Inerting: Seal the flask and purge the system by evacuating and back-filling with nitrogen three times to remove all oxygen.[20]

-

Solvent Addition: Under a positive pressure of nitrogen, add ethanol (e.g., 100 mL). Stir to dissolve the substrate.

-

Catalyst Addition: Carefully add 10% Pd/C (50% wet, e.g., 0.25 g, ~5 wt%) to the flask under a counter-flow of nitrogen. Caution: Dry Pd/C is pyrophoric and can ignite flammable solvents.[12]

-

Hydrogenation: Evacuate and back-fill the flask with hydrogen gas from the balloon three times. Leave the balloon attached and ensure the system is sealed.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen (balloon deflating) or by TLC analysis. The reaction is typically complete within 4-12 hours.

-

Quenching & Filtration: Once the reaction is complete, purge the system with nitrogen again to remove all hydrogen.[11] Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the catalyst. Wash the Celite pad with additional ethanol. Caution: Do not allow the catalyst on the filter pad to dry out. Quench the used catalyst by submerging it in water immediately after filtration.[20]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Protocol 2: Reduction using Stannous Chloride (SnCl₂)

Materials:

-

4-Ethoxy-3-nitrobenzoic acid

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol, reagent grade

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl acetate

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

pH paper or meter

-

Separatory funnel

-

Büchner funnel and filter flask

Procedure:

-

Setup: To a round-bottom flask, add 4-ethoxy-3-nitrobenzoic acid (e.g., 5.0 g, 1 equiv.), stannous chloride dihydrate (e.g., 26.7 g, 5 equiv.), and ethanol (100 mL).[14]

-

Reaction Initiation: Stir the mixture and slowly add concentrated HCl (e.g., 40 mL) dropwise. The reaction is exothermic.

-

Heating: After the initial exotherm subsides, heat the mixture to reflux (approx. 80-90°C) using a heating mantle. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

-

Cooling & Neutralization: Cool the reaction mixture to room temperature, then further in an ice bath. Slowly and carefully add 5 M NaOH solution with vigorous stirring to neutralize the mixture to a pH of ~7-8. A thick, white precipitate of tin hydroxides will form.[16]

-

Filtration: Filter the entire mixture through a Büchner funnel to remove the tin salts. Wash the precipitate thoroughly with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. The product may be in either the aqueous or organic layer depending on the final pH. Extract the aqueous layer several times with ethyl acetate.

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the product by recrystallization as described in Protocol 1.

Process Workflow Visualization

The general workflow for the synthesis and purification of this compound is summarized below.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 4-甲氧基-3-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. researchgate.net [researchgate.net]

- 9. njhjchem.com [njhjchem.com]

- 10. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 11. ehs.stanford.edu [ehs.stanford.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 14. scispace.com [scispace.com]

- 15. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]

- 20. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to 3-Amino-4-ethoxybenzoic acid: A Key Intermediate in Pharmaceutical Research

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-ethoxybenzoic acid (CAS No. 875256-49-8), a pivotal building block in the landscape of modern medicinal chemistry. This document delves into its fundamental chemical and physical properties, offers a detailed, field-proven protocol for its synthesis, and explores its versatile applications in drug discovery and development. The guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, providing the technical accuracy and practical insights necessary for its effective utilization. All data is supported by authoritative references, and key experimental and logical frameworks are visualized to enhance understanding.

Introduction: The Strategic Importance of Substituted Anthranilic Acid Derivatives

In the intricate tapestry of pharmaceutical synthesis, the selection of appropriate starting materials is a critical determinant of success. Substituted benzoic acids, particularly those bearing amino functionalities, represent a cornerstone class of intermediates. Their inherent reactivity and structural versatility allow for the construction of complex molecular architectures found in a wide array of therapeutic agents. This compound, a derivative of anthranilic acid, has emerged as a compound of significant interest. Its trifunctional nature, possessing an amine, a carboxylic acid, and an ethoxy group, offers multiple points for chemical modification, making it a valuable synthon for the synthesis of novel heterocyclic compounds and other pharmacologically active molecules. This guide aims to provide a holistic understanding of this compound, from its basic characteristics to its practical application in a research and development setting.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its effective handling, storage, and application in synthetic chemistry.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 875256-49-8 | [1][2] |

| Molecular Formula | C₉H₁₁NO₃ | [2][3] |

| Molecular Weight | 181.19 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Physical State | Solid | [2] |

| Melting Point | 198-199 °C | [1] |

| Purity | Typically ≥97% | [2] |

Structural Representation and Key Identifiers

The molecular structure and key chemical identifiers are crucial for unambiguous identification and for predicting chemical behavior.

Molecular Structure:

Caption: Chemical identifiers for this compound.

Synthesis Protocol: A Reliable Pathway to High-Purity Material

The synthesis of this compound is most commonly and efficiently achieved through the reduction of its nitro precursor, 4-ethoxy-3-nitrobenzoic acid. This transformation is a staple in organic synthesis, and the following protocol is a robust and validated method.

Synthetic Scheme

Caption: General reaction scheme for the synthesis of this compound.

Step-by-Step Experimental Procedure

This protocol is adapted from established methods for the reduction of aromatic nitro compounds.[4][5]

Materials:

-

4-Ethoxy-3-nitrobenzoic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or 10% Palladium on carbon (Pd/C)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Distilled water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-ethoxy-3-nitrobenzoic acid (1 equivalent) in ethanol.

-

Addition of Reducing Agent (Method A: Tin(II) Chloride): To the stirred suspension, add Tin(II) chloride dihydrate (3-5 equivalents) portion-wise. Following the addition, slowly add concentrated hydrochloric acid.

-

Addition of Reducing Agent (Method B: Catalytic Hydrogenation): Alternatively, to the suspension of the nitro compound in ethanol, add a catalytic amount of 10% Pd/C. The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Reaction Progression: Heat the reaction mixture to reflux (for Method A) or stir vigorously at room temperature under a hydrogen atmosphere (for Method B). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. If using Pd/C, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The residue is then dissolved in water and neutralized by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8.

-

Extraction: The aqueous solution is then extracted multiple times with ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group, the amine protons, and the carboxylic acid proton. The aromatic protons will likely appear as a set of multiplets in the range of 6.5-7.5 ppm. The ethoxy group will exhibit a triplet at approximately 1.4 ppm (CH₃) and a quartet at around 4.0 ppm (OCH₂). The amine (NH₂) protons would appear as a broad singlet, and the carboxylic acid (COOH) proton as a very broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170 ppm). The aromatic carbons will resonate in the region of 110-150 ppm. The methylene carbon of the ethoxy group will be around 64 ppm, and the methyl carbon will be the most upfield signal at approximately 15 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorption bands:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

O-H stretching: A very broad band from 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O stretching: A strong absorption band around 1680-1710 cm⁻¹ for the carbonyl of the carboxylic acid.

-

C-N stretching: A band in the region of 1250-1350 cm⁻¹.

-

C-O stretching: Bands corresponding to the ether linkage around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

-

Aromatic C-H and C=C stretching: Signals in their characteristic regions.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 181. Key fragmentation patterns would likely involve the loss of the ethoxy group, the carboxylic acid group, and potentially decarboxylation.

Applications in Drug Discovery and Development

This compound is a valuable scaffold in medicinal chemistry, primarily serving as a precursor for the synthesis of more complex molecules, particularly heterocyclic systems.

Precursor for Heterocyclic Scaffolds

The presence of the ortho-amino carboxylic acid moiety allows for facile cyclization reactions with various electrophiles to form a range of heterocyclic rings, such as benzoxazinones, quinazolinones, and benzimidazoles. These heterocycles are privileged structures in drug discovery, frequently found in compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Sources

Structural Elucidation of 3-Amino-4-ethoxybenzoic Acid: A Spectroscopic Approach Using NMR and FT-IR

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural confirmation of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of modern drug development and chemical research. 3-Amino-4-ethoxybenzoic acid (C₉H₁₁NO₃, CAS No: 875256-49-8) is a substituted aromatic compound whose utility in synthesis demands unambiguous characterization.[1] This guide provides an in-depth analysis of its molecular structure using two pivotal spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer a detailed interpretation of the spectral data, establishing a self-validating framework for the compound's identity and purity.

Introduction: The Imperative for Spectroscopic Verification

This compound is a multifunctional aromatic molecule featuring an amino group, an ethoxy group, and a carboxylic acid moiety. This combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. However, the presence of constitutional isomers, such as 4-Amino-3-ethoxybenzoic acid[2], necessitates robust analytical methods to confirm the precise substitution pattern on the benzene ring.

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, while FT-IR spectroscopy offers definitive identification of the functional groups present. Together, they form a powerful and complementary duo for unequivocal structural elucidation.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is unparalleled in its ability to provide detailed information about the atomic connectivity within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can deduce the chemical environment, proximity, and count of each type of atom.

Experimental Protocol: Solution-State NMR

A high-quality NMR spectrum begins with meticulous sample preparation.[3][4] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[3]

Step-by-Step Methodology:

-

Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve polar compounds and exchange with labile protons (from -COOH and -NH₂), which can be observed.

-

Sample Weighing: Accurately weigh 5-10 mg of the solid this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[5]

-

Filtration: To remove any suspended particles that can distort the magnetic field, filter the solution through a pipette containing a small plug of glass wool or cotton directly into a clean, high-quality 5 mm NMR tube.[4]

-

Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer, such as a 400 MHz instrument, using standard acquisition parameters.[6] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a proton census of the molecule. Aromatic protons are significantly deshielded by the ring current effect and typically resonate between 6.5 and 8.0 ppm.[7][8][9] The electronic nature of the substituents—electron-donating (-NH₂, -OR) or electron-withdrawing (-COOH)—modulates the precise chemical shifts of adjacent protons.[10]

-

Aromatic Region (δ 6.5-8.0 ppm):

-

H-5: This proton is ortho to the electron-donating amino group and meta to the withdrawing carboxyl group. It is expected to be the most shielded of the aromatic protons. It will appear as a doublet of doublets (dd) due to coupling with H-6 (ortho-coupling, J ≈ 8-9 Hz) and H-2 (meta-coupling, J ≈ 2-3 Hz).

-

H-2: This proton is ortho to the carboxyl group and meta to the amino group. It will be the most deshielded and appear as a doublet (d) due to meta-coupling with H-6 (J ≈ 2-3 Hz).

-

H-6: This proton is ortho to the ethoxy group and meta to both the amino and carboxyl groups. It will appear as a doublet (d) due to ortho-coupling with H-5 (J ≈ 8-9 Hz).

-

-

Ethoxy Group (δ 1.3-4.1 ppm):

-

-OCH₂-: The methylene protons are adjacent to an oxygen atom, deshielding them to around 4.0-4.1 ppm. They will appear as a quartet (q) due to coupling with the three methyl protons.

-

-CH₃: The terminal methyl protons are more shielded, appearing around 1.3-1.4 ppm as a triplet (t) from coupling to the two methylene protons.

-

-

Labile Protons:

-

-COOH: The carboxylic acid proton is highly deshielded and often appears as a broad singlet at δ > 10 ppm. Its position can be concentration and solvent-dependent.

-

-NH₂: The two amine protons typically appear as a broad singlet, often in the range of δ 4.0-5.0 ppm in DMSO-d₆.

-

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | d | 1H | H-2 |

| ~7.1 - 7.3 | dd | 1H | H-6 |

| ~6.8 - 7.0 | d | 1H | H-5 |

| ~4.5 - 5.5 | br s | 2H | -NH₂ |

| ~4.0 - 4.1 | q | 2H | -OCH₂ CH₃ |

| ~1.3 - 1.4 | t | 3H | -OCH₂CH₃ |

| > 12.0 | br s | 1H | -COO H |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals all unique carbon environments in the molecule. Aromatic and alkene carbons typically resonate between 110-160 ppm, while the carbonyl carbon of a carboxylic acid is significantly deshielded to >165 ppm.[7][11]

-

Aromatic Carbons (δ 110-160 ppm): Nine distinct carbon signals are expected. The carbons directly attached to electronegative atoms (O and N) will be the most deshielded within the aromatic region.

-

C-4 (-OEt): ~150-155 ppm

-

C-3 (-NH₂): ~140-145 ppm

-

C-1 (-COOH): ~125-130 ppm

-

C-2, C-5, C-6: ~110-120 ppm

-

-

Carboxyl Carbon (δ > 165 ppm):

-

-COOH: ~167-170 ppm

-

-

Ethoxy Carbons:

-

-OCH₂-: ~63-65 ppm

-

-CH₃: ~14-16 ppm

-

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~167-170 | C OOH |

| ~150-155 | C-4 |

| ~140-145 | C-3 |

| ~125-130 | C-1 |

| ~110-120 | C-2, C-5, C-6 |

| ~63-65 | -OC H₂CH₃ |

| ~14-16 | -OCH₂C H₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups within a molecule.[12] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific molecular vibration.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) has become the preferred sampling technique for solid and liquid samples due to its simplicity and speed, requiring minimal to no sample preparation.[13][14]

Step-by-Step Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the crystal.

-

Apply Pressure: Use the built-in pressure clamp to ensure firm, uniform contact between the sample and the ATR crystal.[13][15] This is crucial for obtaining a high-quality spectrum.

-

Sample Scan: Acquire the FT-IR spectrum, typically over the range of 4000-400 cm⁻¹.

Caption: Workflow for the Spectroscopic Characterization of this compound.

FT-IR Spectral Interpretation

The FT-IR spectrum of this compound will display several characteristic absorption bands that confirm the presence of its key functional groups.

-

O-H and N-H Stretching Region (3500-2500 cm⁻¹):

-

-NH₂ Stretch: Two distinct, medium-intensity peaks are expected around 3450 cm⁻¹ and 3350 cm⁻¹, corresponding to the asymmetric and symmetric stretching of the primary amine N-H bonds, respectively.

-

-COOH (O-H Stretch): A hallmark of carboxylic acids is an extremely broad absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[16][17][18] This breadth is due to the strong hydrogen bonding in the carboxylic acid dimer. This band will overlap with the C-H stretching vibrations.

-

-

C-H Stretching Region (3200-2800 cm⁻¹):

-

Aromatic C-H: Weak to medium absorptions appearing just above 3000 cm⁻¹.

-

Aliphatic C-H: Medium to strong absorptions from the ethoxy group appearing just below 3000 cm⁻¹.

-

-

Carbonyl and Aromatic Region (1750-1450 cm⁻¹):

-

C=O Stretch: A very strong, sharp peak around 1680-1700 cm⁻¹ is definitive for the carbonyl group of the carboxylic acid.[16][19] Its position indicates conjugation with the aromatic ring.

-

Aromatic C=C Stretches: Multiple sharp peaks of varying intensity will be present between 1600 cm⁻¹ and 1450 cm⁻¹, characteristic of the benzene ring.

-

-

Fingerprint Region (< 1500 cm⁻¹):

Table 3: Key FT-IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3450, ~3350 | Medium | N-H Stretch | Primary Amine (-NH₂) |

| 3300 - 2500 | Strong, Broad | O-H Stretch | Carboxylic Acid (-COOH) |

| > 3000 | Medium-Weak | Aromatic C-H Stretch | Aryl C-H |

| < 3000 | Medium-Strong | Aliphatic C-H Stretch | Ethoxy (-OCH₂CH₃) |

| ~1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid (-COOH) |

| 1600 - 1450 | Medium-Strong | C=C Stretches | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Aryl Ether, COOH |

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a comprehensive and definitive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific 1,3,4-trisubstitution pattern on the aromatic ring, while the FT-IR spectrum provides unambiguous evidence for the presence of the primary amine, ethoxy, and carboxylic acid functional groups. This multi-technique approach ensures the highest level of scientific integrity and is an essential workflow in research, quality control, and the development of novel chemical entities.

References

-

University of Victoria. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Western University. (2013). NMR Sample Preparation. Retrieved from [Link]

-

University of Notre Dame. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Sample Preparation. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Quora. (2020, October 20). What functional groups would be present in benzoic acid and seen on the IR spectrum? Retrieved from [Link]

-

Proprep. (n.d.). Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group's characteristic peaks. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3-ethoxybenzoic acid. Retrieved from [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 4-Amino-3-ethoxybenzoic acid | C9H11NO3 | CID 22397448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organomation.com [organomation.com]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. sites.bu.edu [sites.bu.edu]

- 6. rsc.org [rsc.org]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. researchgate.net [researchgate.net]

- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 13. agilent.com [agilent.com]

- 14. mt.com [mt.com]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. researchgate.net [researchgate.net]

- 18. proprep.com [proprep.com]

- 19. quora.com [quora.com]

Characterizing and Predicting the Solubility of 3-Amino-4-ethoxybenzoic Acid in Organic Solvents: A Methodological Framework

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) or its intermediates is a critical physicochemical property that governs every stage of drug development, from process chemistry and formulation design to bioavailability. 3-Amino-4-ethoxybenzoic acid is a key building block in organic synthesis, and a thorough understanding of its solubility profile in various organic solvents is paramount for optimizing reaction conditions, purification strategies (such as crystallization), and formulation pathways. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility determination of this compound. In the absence of extensive public-domain data for this specific molecule, this guide emphasizes the foundational principles, theoretical prediction models, and robust experimental protocols necessary to generate and interpret high-quality solubility data. We will delve into the theoretical underpinnings of solubility, focusing on Hansen Solubility Parameters (HSP) as a predictive tool, provide a detailed, self-validating experimental protocol for equilibrium solubility determination, and discuss the interpretation of results within a predictive chemical framework.

Physicochemical Profile of this compound

A foundational understanding of a molecule's intrinsic properties is the first step in predicting its behavior in different solvent environments.

Molecular Structure and Properties:

This compound (CAS: 875256-49-8) possesses a molecular formula of C₉H₁₁NO₃ and a molecular weight of approximately 181.19 g/mol .[1][2] Its structure is characterized by three key functional groups attached to a benzene ring:

-

A carboxylic acid (-COOH) group, which is acidic and can act as a hydrogen bond donor.

-

An amino (-NH₂) group, which is basic and can act as both a hydrogen bond donor and acceptor.

-

An ethoxy (-OCH₂CH₃) group, which introduces some lipophilicity and can act as a hydrogen bond acceptor.

This combination of acidic, basic, and lipophilic moieties makes the molecule amphoteric and suggests a complex solubility profile that will be highly dependent on the specific nature of the solvent.

| Property | Value | Source |

| CAS Number | 875256-49-8 | [1][2] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1][2] |

| Physical State | Solid | [1] |

| Melting Point | 198-199 °C | [1] |

The high melting point is indicative of strong intermolecular forces in the solid crystal lattice, primarily due to hydrogen bonding between the carboxylic acid and amino groups. Overcoming this lattice energy is a key thermodynamic barrier to dissolution.

A Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

Before embarking on extensive experimental work, theoretical models can provide invaluable guidance in solvent selection. The principle of "like dissolves like" is quantitatively expressed by Hansen Solubility Parameters (HSP), which deconstruct the total cohesion energy of a substance into three components.[3][4][5]

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point (δd, δp, δh) in 3D "Hansen space." The fundamental principle is that solutes will dissolve best in solvents with similar HSP values.[3][4] The distance (Ra) between a solvent and a solute in Hansen space is calculated as:

Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

A given solute is characterized by its own HSP values and an "interaction radius" (R₀), which defines a sphere of good solubility. Solvents whose HSP coordinates fall within this sphere are predicted to be good solvents for that solute.[4]

While the specific HSP values for this compound have not been published, we can infer its likely characteristics. Due to the presence of both potent hydrogen bond donors (-COOH, -NH₂) and acceptors (-COOH, -NH₂, -O-), its δh value is expected to be high . The presence of the polar carboxylic acid and amino groups suggests a significant δp value . The aromatic ring and ethyl group contribute to its δd value . Therefore, we would predict that solvents with strong hydrogen bonding capabilities and moderate to high polarity, such as alcohols (methanol, ethanol) or polar aprotic solvents with hydrogen bond accepting capabilities (like DMSO or NMP), would be effective.

Caption: Conceptual diagram of Hansen Space, showing a solute's solubility sphere.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[6] This protocol is designed to be self-validating by ensuring that equilibrium is truly reached and accurately measured.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials & Equipment:

-

This compound (purity > 99%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled orbital shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Protocol Workflow:

Caption: Experimental workflow for the shake-flask solubility method.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. For example, add ~50 mg to 2 mL of solvent.

-

Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Validation of Equilibrium (Critical Step): To ensure equilibrium has been reached, sample the vials at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change between two consecutive time points (e.g., the 48h and 72h results are statistically identical). This step is essential for trustworthiness.

-

Sampling: Once equilibrium is confirmed, remove the vials from the shaker. Allow the vials to stand for a short period to let the solid settle, or use a centrifuge for rapid phase separation.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately pass it through a solvent-compatible 0.22 µm filter to remove all undissolved particulates. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute a known volume of the clear filtrate into a suitable solvent (often the HPLC mobile phase) to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). The concentration is determined by comparing the response to a standard curve prepared from known concentrations of this compound.

-

Calculation: Calculate the original solubility in the solvent (e.g., in mg/mL or mol/L), accounting for the dilution factor. The experiment should be performed in triplicate for statistical validity.

Illustrative Analysis: Solubility Trends of a Structurally Related Compound

Table 1: Example Solubility Data for p-Aminobenzoic Acid (pABA) at ~25°C

| Solvent | Dielectric Constant (ε) | Hansen Parameters (δd, δp, δh) | Solubility (Mole Fraction, x) | Qualitative Analysis |

| Methanol | 32.7 | (14.7, 12.3, 22.3) | High | Protic solvent, strong H-bond donor/acceptor. Closely matches pABA's expected HSP. |

| Ethanol | 24.5 | (15.8, 8.8, 19.4) | Moderate-High | Similar to methanol but slightly less polar and lower H-bonding capability. |

| Ethyl Acetate | 6.0 | (15.8, 5.3, 7.2) | Moderate | Apolar aprotic with H-bond accepting capability, but lacks H-bond donation. |

| Acetonitrile | 37.5 | (15.3, 18.0, 6.1) | Low | Highly polar but a very weak H-bond donor/acceptor. Mismatch in δh is significant. |

| Water | 80.1 | (15.5, 16.0, 42.3) | Low | Despite high polarity and H-bonding, the non-polar benzene ring limits solubility. |

(Note: HSP values are approximate literature values for the solvents. Solubility trends are derived from published data for pABA.[7])

Interpretation: The data illustrates that a simple measure like dielectric constant is a poor predictor of solubility. Acetonitrile is highly polar but is a poor solvent for pABA because its hydrogen bonding component (δh) is low. Methanol, with high δp and δh values, is an excellent solvent. This demonstrates the superior predictive power of the multi-component HSP approach.[5] When you generate data for this compound, a similar analysis comparing solubility values against the full HSP of the solvents will yield powerful insights into the dominant solute-solvent interactions. The addition of the ethoxy group in our target molecule, compared to pABA, would be expected to slightly increase its affinity for less polar solvents.

Advanced Predictive Models

For more rigorous in-silico screening, several advanced computational methods are available:

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): A quantum chemistry-based method that predicts thermodynamic properties, including solubility, from first principles without requiring extensive experimental data.[8][9]

-

Machine Learning (ML) Models: Modern approaches use ML algorithms trained on large datasets of experimental solubilities to predict the solubility of new compounds.[10][11][12][13] These models can achieve high accuracy but are dependent on the quality and scope of the training data.[10][12]

These tools are particularly useful in early development for rapidly screening a large number of solvents to identify a smaller, more promising set for experimental validation.

Conclusion

Determining the solubility of this compound in organic solvents is a critical task for process and formulation development. This guide provides a comprehensive strategy that fuses theoretical prediction with robust, self-validating experimental practice. By first analyzing the molecule's physicochemical properties and using predictive frameworks like Hansen Solubility Parameters to guide solvent selection, researchers can focus their experimental efforts efficiently. Adherence to a rigorous equilibrium shake-flask protocol ensures the generation of accurate, reliable, and defensible thermodynamic solubility data. This integrated approach empowers scientists to move beyond simple trial-and-error, enabling a rational, science-driven optimization of processes involving this vital chemical intermediate.

References

-

Hansen, C. M. (1967). Hansen solubility parameter. Wikipedia. [Link]

-

Adscientis. Hansen Solubility Parameters (HSP). [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Vermeire, F. H., et al. (2022). A unified ML framework for solubility prediction across organic solvents. Royal Society of Chemistry. [Link]

-

Hansen, C. M. Hansen Solubility Parameters. Hansen-Solubility. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. National Institutes of Health (PMC). [Link]

-

Foley, D. A., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Rossi, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. University of Padua Institutional Repository. [Link]

-

Giraldo-Saldarriaga, M., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. [Link]

-

K-M, H., et al. (2014). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Polymer Chemistry. [Link]

-

Dow Development Labs. (2023). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

-

PubChem. 4-Amino-3-ethoxybenzoic acid. [Link]

-

Hoffman Fine Chemicals. CAS RN 875256-49-8 | this compound. [Link]

-

Cristofoletti, R., et al. (2018). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]

-

PubChem. 3-Amino-4-methoxybenzoic acid. [Link]

-

PubChem. 3-Amino-4-(ethoxycarbonyl)benzoic acid. [Link]

-

Svärd, M., et al. (2013). Solubility of p ABA in several solvents. ResearchGate. [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Solubility parameters (HSP) [adscientis.com]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. d-nb.info [d-nb.info]

- 11. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 12. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.unipd.it [research.unipd.it]

An In-depth Technical Guide to 3-Amino-4-ethoxybenzoic Acid: Physicochemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Amino-4-ethoxybenzoic acid, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental physicochemical data with practical, field-proven experimental insights to support research and development activities.

Introduction

This compound is a substituted aromatic carboxylic acid with significant potential in various scientific domains, particularly in medicinal chemistry and materials science. Its structural features, comprising an aminobenzoic acid core with an ethoxy substitution, make it a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents and functional polymers. Understanding its fundamental properties is paramount for its effective application and for the development of robust and reproducible synthetic and analytical methodologies.

Physicochemical Constants

A precise understanding of the physical constants of this compound is the foundation of its application in a laboratory setting. These values are critical for purification, identification, and ensuring the quality of the material.

| Physical Constant | Value | Source(s) |

| CAS Number | 875256-49-8 | [1][2] |

| Molecular Formula | C₉H₁₁NO₃ | [1][3] |

| Molecular Weight | 181.191 g/mol | [1][2][3] |

| Melting Point | 198-199 °C (lit.) | [2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97.0% | [1] |

Experimental Protocols

The following sections detail the methodologies for the characterization and handling of this compound. The rationale behind each step is provided to offer a deeper understanding of the experimental design.

Melting Point Determination

Rationale: The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests a high degree of purity, while a broad and depressed melting range indicates the presence of impurities. The capillary method is a standard and reliable technique for this determination.

Instrumentation:

-

Melting point apparatus (e.g., digital melting point device or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (if using a Thiele tube)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle. This ensures uniform heat transfer within the sample.

-

Capillary Loading: Carefully tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm. A loosely packed sample can lead to inaccurate readings due to poor heat conduction.

-

Measurement:

-

Digital Apparatus: Place the capillary tube into the designated slot in the melting point apparatus. Set the starting temperature to approximately 10-15 °C below the expected melting point (198 °C). Use a slow ramp rate (e.g., 1-2 °C/minute) as the temperature approaches the expected melting point to ensure an accurate reading.

-

Thiele Tube: Secure the capillary tube to a thermometer with a rubber band, aligning the sample with the thermometer bulb. Immerse the assembly in a suitable heating oil (e.g., mineral oil) within the Thiele tube. Heat the side arm of the tube gently and evenly to ensure a slow and steady temperature rise.

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the sample.

Caption: Predicted Solubility of this compound.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides essential information on the physical constants and experimental characterization of this compound. By understanding these fundamental properties and employing the detailed protocols, researchers can confidently and effectively utilize this compound in their synthetic and developmental endeavors. The provided rationales for experimental choices are intended to empower scientists to not only follow procedures but also to critically evaluate and adapt them as needed for their specific applications.

References

-

Hoffman Fine Chemicals. (n.d.). CAS RN 875256-49-8 | this compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3-ethoxybenzoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H11NO3). Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-methoxybenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

Sources

theoretical vs. experimental properties of 3-Amino-4-ethoxybenzoic acid

An In-Depth Technical Guide to 3-Amino-4-ethoxybenzoic acid: A Comparative Analysis of Theoretical and Experimental Properties

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the utility of a molecular building block is defined by the precise understanding of its chemical and physical properties. This compound (CAS: 875256-49-8) is an aromatic compound featuring three key functional groups: a carboxylic acid, an amino group, and an ethoxy group. This trifunctional nature makes it a versatile intermediate for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][2] This guide provides a detailed comparison of the predicted, theoretical properties of this compound against its known, experimentally determined characteristics. By bridging computational predictions with laboratory-verified data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for the effective application of this compound.

The narrative will delve into the causality behind experimental design, presenting protocols as self-validating systems to ensure scientific integrity. All claims are substantiated with authoritative references, providing a foundation of trust and expertise.

Part 1: Theoretical Profile - Computational Predictions

Before a compound is synthesized or utilized in a lab, computational chemistry provides invaluable foresight into its behavior. These theoretical properties serve as a baseline for experimental design and verification.

Molecular Structure and Identifiers

The fundamental identity of this compound is encoded in its structure. Computational models generate standardized identifiers that are universally recognized.

-

Molecular Formula: C₉H₁₁NO₃

-

InChI: InChI=1S/C9H11NO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2,10H2,1H3,(H,11,12)[3][4]

Sources

An In-depth Technical Guide to 3-Amino-4-ethoxybenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-ethoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring an amino group, an ethoxy group, and a carboxylic acid moiety on a benzene ring, provides a versatile scaffold for various chemical modifications. This guide provides a comprehensive overview of its chemical properties, a detailed, plausible synthesis protocol, and a discussion of its potential applications in research and drug development. While the specific historical details of its initial discovery are not prominently documented in readily available scientific literature, this guide constructs a technical narrative based on established organic chemistry principles and information available for structurally related compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthetic chemistry and drug design. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | , |

| Molecular Weight | 181.19 g/mol | |

| Appearance | Solid | |

| Melting Point | 198-199 °C | |

| CAS Number | 875256-49-8 | |

| Canonical SMILES | CCOC1=C(C=C(C=C1)C(=O)O)N | |

| InChI | InChI=1S/C9H11NO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2,10H2,1H3,(H,11,12) |

A Plausible Synthesis Pathway

While the historical first synthesis of this compound is not readily found in the surveyed literature, a logical and efficient synthesis can be devised based on well-established reactions for analogous compounds, such as 3-amino-4-hydroxybenzoic acid. A common strategy involves the nitration of a suitable precursor, followed by etherification and subsequent reduction of the nitro group.

The following multi-step synthesis protocol provides a practical approach for the preparation of this compound in a laboratory setting.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 4-Hydroxybenzoic Acid

The synthesis begins with the regioselective nitration of 4-hydroxybenzoic acid. The hydroxyl group is an ortho-, para-director, and the para position is already occupied by the carboxylic acid group. Therefore, nitration will predominantly occur at the ortho position (position 3).

-

Materials: 4-hydroxybenzoic acid, nitric acid, sulfuric acid, ice.

-

Procedure:

-

In a flask cooled in an ice bath, slowly add a stoichiometric amount of 4-hydroxybenzoic acid to a mixture of concentrated sulfuric acid and nitric acid.

-

Maintain the temperature below 10°C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir for several hours at room temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the precipitate, wash with cold water until the washings are neutral, and dry to obtain 3-nitro-4-hydroxybenzoic acid.

-

Step 2: Ethylation of 3-Nitro-4-hydroxybenzoic Acid (Williamson Ether Synthesis)

The phenolic hydroxyl group of 3-nitro-4-hydroxybenzoic acid is then etherified using an ethylating agent in the presence of a base.

-

Materials: 3-nitro-4-hydroxybenzoic acid, diethyl sulfate (or ethyl iodide), sodium hydroxide (or potassium carbonate), a suitable solvent (e.g., ethanol, acetone).

-

Procedure:

-

Dissolve 3-nitro-4-hydroxybenzoic acid in the chosen solvent containing a base (e.g., sodium hydroxide).

-

Add diethyl sulfate dropwise to the solution while stirring.

-

Heat the reaction mixture to reflux for several hours to ensure complete reaction.

-

After cooling, neutralize the mixture with a dilute acid to precipitate the product.

-

Filter, wash with water, and dry the crude 4-ethoxy-3-nitrobenzoic acid. Recrystallization from a suitable solvent like ethanol may be necessary for purification.

-

Step 3: Reduction of 4-Ethoxy-3-nitrobenzoic Acid

The final step is the reduction of the nitro group to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Materials: 4-ethoxy-3-nitrobenzoic acid, Palladium on carbon (Pd/C) catalyst (5-10%), a suitable solvent (e.g., ethanol, methanol), hydrogen gas.

-

Procedure:

-

Dissolve 4-ethoxy-3-nitrobenzoic acid in the solvent in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 0.50 – 1.50 MPa) and stir vigorously at a slightly elevated temperature (e.g., 95-100°C) until the theoretical amount of hydrogen is consumed.[1]

-

After the reaction is complete, cool the mixture and filter off the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the final product, this compound. The product can be further purified by recrystallization if necessary.

-

Synthesis Workflow Diagram

Caption: Plausible three-step synthesis of this compound.

Analytical Characterization

The purity and identity of synthesized this compound can be confirmed using a variety of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and intermediates. A common method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with pH adjustment).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the chemical structure by identifying the characteristic chemical shifts and coupling patterns of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the amino (-NH₂), carboxylic acid (-COOH), and ether (C-O-C) groups.

Potential Applications in Drug Development and Research

While specific applications of this compound are not extensively documented, its structural features suggest its utility as a valuable building block in medicinal chemistry and materials science. Benzoic acid derivatives are common motifs in a wide range of pharmaceuticals. The presence of three distinct functional groups on the aromatic ring allows for diverse and regioselective modifications, making it an attractive starting material for the synthesis of more complex molecules with potential biological activity.

Logical Relationship Diagram for Potential Applications

Caption: Functional groups of this compound and its potential applications.

Conclusion

This compound represents a potentially valuable, yet under-documented, chemical entity. While its historical discovery remains elusive in the common scientific literature, its synthesis can be reliably achieved through established organic chemistry methodologies. Its versatile structure, combining amino, ethoxy, and carboxylic acid functionalities, makes it a promising intermediate for the development of novel pharmaceuticals and other specialty chemicals. This guide provides a foundational technical overview to encourage and support further research and application of this interesting molecule.

References

-

PubChemLite. This compound (C9H11NO3). [Link]

- Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

Sources

electrophilic substitution reactions of 3-Amino-4-ethoxybenzoic acid

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 3-Amino-4-ethoxybenzoic acid

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reactions of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing these reactions, focusing on the synergistic and antagonistic effects of the amino, ethoxy, and carboxylic acid substituents. We will explore the regiochemical outcomes of key EAS reactions—including nitration, halogenation, sulfonation, and Friedel-Crafts reactions—and provide detailed, field-proven experimental protocols. The causality behind experimental design, potential challenges, and strategies for overcoming them are discussed to ensure a thorough and practical understanding of the synthesis of novel derivatives from this versatile chemical scaffold.

Introduction: The this compound Scaffold

This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with three distinct groups: a primary amine (-NH₂), an ethoxy group (-OCH₂CH₃), and a carboxylic acid (-COOH). This unique combination of electron-donating and electron-withdrawing groups makes it a valuable and intriguing building block in medicinal chemistry and materials science. Understanding its reactivity, particularly in electrophilic aromatic substitution, is paramount for the rational design of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | [1][2][3][4] |

| Molecular Weight | 181.19 g/mol | [3] |

| CAS Number | 875256-49-8 | [2][3][4] |

| Appearance | Solid | [2] |

| Melting Point | 198-199 °C | [3] |

The Electronic Landscape: A Deep Dive into Substituent Effects

The outcome of any electrophilic aromatic substitution reaction is dictated by the electronic properties of the substituents already present on the aromatic ring.[5][6][7] These groups influence both the overall reaction rate (activation vs. deactivation) and the position of the incoming electrophile (regioselectivity). In this compound, we have a fascinating interplay of competing effects.

-

Amino Group (-NH₂ at C-3): This is a powerful activating group.[8] Through its lone pair of electrons, it exerts a strong positive resonance effect (+R), donating electron density into the π-system of the ring. This effect far outweighs its negative inductive effect (-I) from the electronegativity of nitrogen. As a strong activator, it directs incoming electrophiles to the ortho (C-2, C-4) and para (C-6) positions.

-

Ethoxy Group (-OC₂H₅ at C-4): This is also an activating group, functioning similarly to the amino group.[5][8] The oxygen atom's lone pairs donate electron density via a strong +R effect, making the ring more nucleophilic. It directs incoming electrophiles to the ortho (C-3, C-5) and para (C-1, relative to C-4) positions.

-

Carboxylic Acid Group (-COOH at C-1): This is a moderately deactivating group.[6][8] The carbonyl carbon is highly electron-deficient, withdrawing electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-R). It directs incoming electrophiles to the meta (C-3, C-5) positions.

Predicting Regioselectivity: The Consensus of Directing Effects

The final regiochemical outcome is a weighted consensus of these individual effects. The hierarchy of activating strength is generally: -NH₂ > -OR > alkyl groups . Therefore, the amino group is the most powerful directing group on this scaffold.

-

Primary Activation: The -NH₂ group strongly activates positions 2, 4, and 6. Position 4 is blocked by the ethoxy group.

-

Secondary Activation: The -OC₂H₅ group activates positions 3 and 5. Position 3 is blocked by the amino group.

-

Deactivating Influence: The -COOH group deactivates the ring overall but directs incoming electrophiles to position 5.

Caption: Predicted sites of electrophilic attack on this compound.

Key Electrophilic Substitution Reactions and Protocols

The following sections detail the methodologies for performing common EAS reactions on the this compound substrate. The protocols are designed as self-validating systems, with explanations for each critical step.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a crucial functional group for further transformations, such as reduction to an amine. The active electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric and sulfuric acids.[9][10]

Predicted Major Product: 3-Amino-4-ethoxy-6-nitrobenzoic acid.

Mechanism Insight: The nitronium ion will preferentially attack the most electron-rich position, which is C-6, para to the strongly activating amino group.

Experimental Protocol: Synthesis of 3-Amino-4-ethoxy-6-nitrobenzoic acid

-

Reactor Preparation: To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (10.0 g, 55.2 mmol).

-

Dissolution & Cooling: Carefully add concentrated sulfuric acid (50 mL) to the flask while stirring. The mixture will warm upon dissolution. Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (4.2 mL, ~60 mmol) to concentrated sulfuric acid (10 mL), keeping the mixture cooled in an ice bath.

-

Electrophile Addition: Add the cold nitrating mixture dropwise to the solution of the substrate via the dropping funnel. Causality: This slow, controlled addition is critical to prevent overheating and the formation of dinitrated or oxidized byproducts. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice (~300 g) in a large beaker with vigorous stirring. Causality: This quenching step precipitates the solid product by diluting the acid, thereby decreasing the product's solubility.

-

Isolation & Purification: Collect the resulting precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). Dry the solid product under vacuum at 50 °C. Recrystallization from an ethanol/water mixture may be performed for further purification.

Halogenation (Bromination)

Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Br, Cl). For bromination, the electrophile is typically generated by treating molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃. However, due to the highly activated nature of the substrate, a catalyst may not be necessary, and milder conditions can be employed.

Predicted Major Product: 3-Amino-6-bromo-4-ethoxybenzoic acid.

Experimental Protocol: Synthesis of 3-Amino-6-bromo-4-ethoxybenzoic acid

-

Reactor Setup: In a 250 mL flask protected from light, dissolve this compound (10.0 g, 55.2 mmol) in glacial acetic acid (100 mL).

-

Reagent Preparation: In a dropping funnel, prepare a solution of bromine (2.8 mL, 55.2 mmol) in glacial acetic acid (20 mL).

-